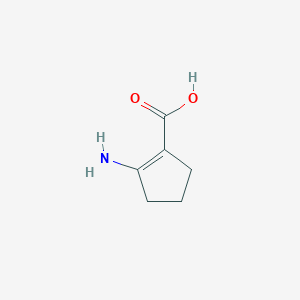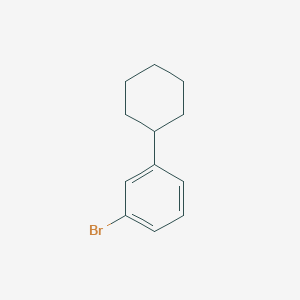
2-Aminocyclopent-1-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminocyclopent-1-enecarboxylic acid (2-ACPCA) is an important organic compound that has been studied extensively in the scientific community. It is a cyclic amide that has been used in a variety of applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. 2-ACPCA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been studied for its potential as an anti-fungal agent.
Wissenschaftliche Forschungsanwendungen
Neurotransmitter Receptor Research
2-Aminocyclopent-1-enecarboxylic acid: is utilized in the study of GABA (Gamma-Aminobutyric Acid) receptors , which are pivotal for inhibitory neurotransmission in the central nervous system. This compound serves as a scaffold for developing antagonists of ionotropic receptors . For instance, modifications of this molecule have led to the creation of selective potent GABA C receptor antagonists that enhance learning and memory in animal models .
Medicinal Chemistry
In medicinal chemistry, 2-Aminocyclopent-1-enecarboxylic acid derivatives are explored for their potential as therapeutic agents. The compound’s structure allows for the addition of various substituents, creating analogs with different pharmacological profiles. These analogs can act as antagonists at specific receptor subtypes, offering opportunities for targeted drug development .
Cognitive Function Enhancement
Research into cognitive enhancement has identified derivatives of 2-Aminocyclopent-1-enecarboxylic acid as candidates for improving memory and learning capabilities. By acting on specific GABA receptor subtypes, these compounds can modulate neurotransmitter activity in ways that positively affect cognitive processes .
Neuropharmacology
In neuropharmacology, the study of 2-Aminocyclopent-1-enecarboxylic acid and its derivatives aids in understanding the balance between neuronal inhibition and excitation. This balance is crucial for normal brain function, and disruptions can lead to neurological disorders. The compound’s role in receptor modulation makes it a valuable tool for dissecting the complexities of neuronal communication .
Receptor Binding Studies
2-Aminocyclopent-1-enecarboxylic acid: is instrumental in receptor binding studies, particularly for the GABA A receptor. Researchers use this compound to investigate the binding affinities of various analogs, which helps in mapping the receptor’s active sites and understanding the mechanics of ligand-receptor interactions .
Synaptic Function Analysis
The compound is also used in analyzing synaptic functions, especially in identifying the distribution and role of GABA-inhibitory synapses within the central nervous system. Through its antagonistic properties, researchers can probe the function of GABA and its widespread influence across different brain regions .
Chemical Synthesis
In chemical synthesis, 2-Aminocyclopent-1-enecarboxylic acid provides a versatile starting point for creating a wide array of structurally diverse agents. These agents can be tailored to interact with various ionotropic receptors, expanding the toolkit available for neuroscientific research .
Pharmacodynamics
Finally, the study of 2-Aminocyclopent-1-enecarboxylic acid contributes to the field of pharmacodynamics by offering insights into how drugs affect the body, particularly in the context of receptor antagonism and the resultant physiological responses. This knowledge is crucial for designing drugs with desired effects and minimal side effects .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Aminocyclopent-1-enecarboxylic acid is the GABA receptors, specifically the GABAA and GABAC receptors . These receptors play a crucial role in the central nervous system as they mediate the inhibitory effects of GABA, the predominant inhibitory neurotransmitter .
Mode of Action
2-Aminocyclopent-1-enecarboxylic acid: interacts with its targets, the GABA receptors, in a specific manner. It acts as an antagonist, meaning it blocks the action of GABA on these receptors . This interaction results in a decrease in the inhibitory effects of GABA, leading to an increase in neuronal excitation .
Biochemical Pathways
The action of 2-Aminocyclopent-1-enecarboxylic acid primarily affects the GABAergic pathway. By antagonizing the GABA receptors, it disrupts the normal inhibitory function of GABA in the central nervous system . The downstream effects of this disruption can lead to increased neuronal activity and potentially convulsions .
Result of Action
The molecular and cellular effects of 2-Aminocyclopent-1-enecarboxylic acid ’s action primarily involve an increase in neuronal excitation due to the reduction in GABA’s inhibitory effects . This can potentially lead to convulsions, as mentioned earlier .
Eigenschaften
IUPAC Name |
2-aminocyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENBFOXBSLDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593805 |
Source


|
| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773099-73-3 |
Source


|
| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)
![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)
![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)
![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)
![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)


